1-(5-(furan-2-yl)-1H-pyrazol-3-yl)piperazine

Vue d'ensemble

Description

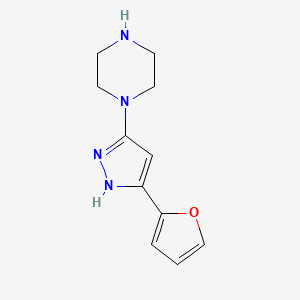

1-(5-(furan-2-yl)-1H-pyrazol-3-yl)piperazine is a useful research compound. Its molecular formula is C11H14N4O and its molecular weight is 218.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antagonisme inverse du récepteur A2A de l'adénosine

Ce composé a été identifié comme un antagoniste inverse potentiel du récepteur A2A de l'adénosine. Les antagonistes inverses se lient au même récepteur qu'un agoniste, mais induisent la réponse pharmacologique opposée. Cette application est particulièrement prometteuse pour le traitement des maladies neurodégénératives telles que la maladie de Parkinson et la maladie d'Alzheimer .

Recherche en oncologie

La capacité d'agir comme un antagoniste inverse du récepteur A2A de l'adénosine peut également avoir des implications en oncologie. En évitant l'échappement immunitaire des cellules tumorales, ce composé pourrait contribuer à la recherche sur le cancer, en particulier en comprenant comment les tumeurs échappent au système immunitaire .

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

It is plausible that the compound interacts with its target in a manner similar to other furan derivatives, which are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Biochemical Pathways

Furan-containing compounds are known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Pharmacokinetics

Similar compounds have been reported to interact with cytochrome p450 2a6 , which plays a crucial role in drug metabolism and bioavailability.

Result of Action

Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra .

Action Environment

It is known that the reactivity of furan and its derivatives can sometimes be influenced by the interaction between different heterocyclic constituents .

Activité Biologique

1-(5-(Furan-2-yl)-1H-pyrazol-3-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by data from various studies.

Chemical Structure and Properties

The compound features a piperazine ring linked to a pyrazole moiety, which is further substituted with a furan ring. This unique structure contributes to its diverse biological activities. The pyrazole and furan rings are known for their roles in various pharmacological applications, enhancing the compound's therapeutic potential.

Anticancer Activity

Numerous studies have explored the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds containing this structure exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of pyrazole derivatives on lung carcinoma (A549) cells, several compounds were tested using the MTT assay. The following table summarizes the results:

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | 12.5 | 3.0 |

| Control (Doxorubicin) | 0.5 | - |

The compound demonstrated an IC50 value of 12.5 µM against A549 cells, indicating moderate potency compared to the standard doxorubicin, which had an IC50 of 0.5 µM .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Specifically, studies have shown that compounds similar to this compound can inhibit key inflammatory mediators.

In-vitro Anti-inflammatory Studies

Research evaluating the anti-inflammatory effects through protein denaturation methods showed promising results:

| Compound | % Inhibition at 1000 µg/ml | IC50 (µg/ml) |

|---|---|---|

| This compound | 65.95% | 743.49 |

| Aspirin (Control) | 85% | 250 |

The compound exhibited a % inhibition of 65.95%, with an IC50 value indicating moderate activity compared to aspirin .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated, with varying degrees of effectiveness against bacterial strains.

Antimicrobial Efficacy

A study tested several derivatives against common bacterial strains such as E. coli and Staphylococcus aureus. The results are summarized below:

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | 15 | 32 µg/ml |

| Standard (Ciprofloxacin) | 25 | 8 µg/ml |

The compound showed a zone of inhibition of 15 mm against E. coli, demonstrating its potential as an antimicrobial agent .

Propriétés

IUPAC Name |

1-[5-(furan-2-yl)-1H-pyrazol-3-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-2-10(16-7-1)9-8-11(14-13-9)15-5-3-12-4-6-15/h1-2,7-8,12H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZKSQRRACNATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NNC(=C2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.